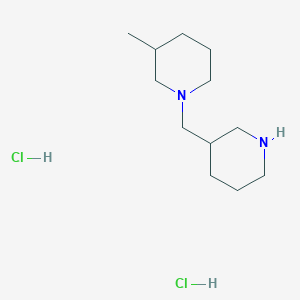

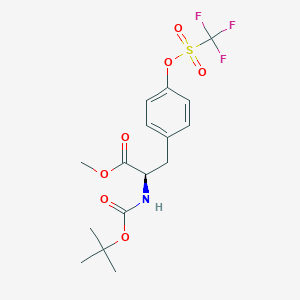

![molecular formula C7H18Cl2N2O B1424592 2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride CAS No. 1219957-28-4](/img/structure/B1424592.png)

2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride

Vue d'ensemble

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O2.2ClH/c1-12-8(11)7(9)6-10-4-2-3-5-10;;/h7H,2-6,9H2,1H3;2*1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Asymmetric Synthesis

The compound's role in asymmetric synthesis has been explored. Duquette et al. (2003) describe a scalable process for the asymmetric synthesis of (R)-2-amino-1-(3-pyridinyl)ethanol dihydrochloride. This synthesis employs borane-dimethyl sulfide and a catalytic amount of an in situ generated oxazaborolidine, with the stereochemistry of the product being a key focus (Duquette, Zhang, Zhu, & Reeves, 2003).

Antimicrobial Activity

Research into the antimicrobial properties of related compounds has been significant. Abu-Youssef et al. (2010) synthesized compounds from ligands and AgNO(3) and found them to exhibit considerable activity against various bacteria and yeasts, including S. lutea, M. lutea, S. aureus, and Candida albicans (Abu-Youssef, Soliman, Langer, Gohar, Hasanen, Makhyoun, Zaky, & Öhrström, 2010).

Pharmaceutical Intermediates

The compound is a key intermediate in pharmaceutical synthesis. Hegedu˝s, Máthé, & Tungler (1996) reported the hydrogenation of 1-methyl-2-pyrrole ethanol resulting in 1-methyl-2-pyrrolidine ethanol, an important pharmaceutical intermediate, using a palladium catalyst (Hegedu˝s, Máthé, & Tungler, 1996).

Synthesis of Complexes

Keypour et al. (2015) explored the synthesis of unsymmetrical N-capped tripodal amines, including this compound. They focused on how arm length and inter- and intramolecular interactions affect the formation of Cu(II) complexes of Schiff base ligands derived from these amines (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .

Mécanisme D'action

Mode of Action

The specific mode of action of 2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Propriétés

IUPAC Name |

2-[methyl(pyrrolidin-3-yl)amino]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-9(4-5-10)7-2-3-8-6-7;;/h7-8,10H,2-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIVAKQPFRGFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1CCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

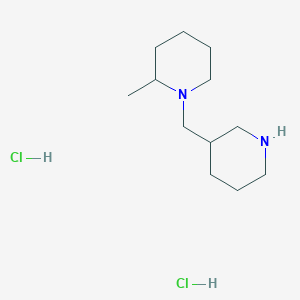

![4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424514.png)

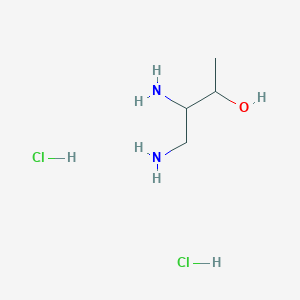

![(3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424520.png)

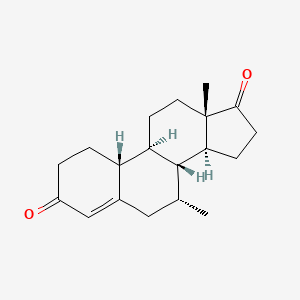

![4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424521.png)

![3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1424523.png)

![4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424524.png)

![2-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424526.png)